molecular formula C15H11NO2 B1666794 N-Benzylphthalimide CAS No. 2142-01-0

N-Benzylphthalimide

Cat. No.: B1666794
CAS No.: 2142-01-0
M. Wt: 237.25 g/mol
InChI Key: WITXFYCLPDFRNM-UHFFFAOYSA-N
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Description

N-Benzylphthalimide (NBPT, CAS 2142-01-0) is an N-substituted phthalimide derivative synthesized via the reaction of phthalic anhydride with benzylamine in glacial acetic acid . Its structure comprises a planar phthalimide ring connected to a benzyl group via a methylene bridge, resulting in a non-planar "rooftop" geometry with a dihedral angle of ~84.7° between the two aromatic systems . Key applications include:

  • Synthesis of tetraphenylisoindolines and fluorinated porphyrin derivatives .
  • Model compound for molecular interferometers .
  • Substrate in catalytic hydrogenation studies for energy storage (e.g., liquid organic hydrogen carriers, LOHCs) .

Preparation Methods

Traditional Synthesis Methods

Historical methods for synthesizing N-benzylphthalimide relied on phthalic anhydride or phthalimide as starting materials, often requiring harsh conditions and generating environmental concerns. Three primary approaches dominated early industrial production:

Carbon Amine Method

The carbon amine method involved reacting phthalic anhydride with ammonium carbonate at elevated temperatures. This process, documented in early literature, suffered from low selectivity due to competing hydrolysis reactions at high temperatures. Yields rarely exceeded 60%, and the method required extensive purification steps to isolate the product from by-products like phthalamic acid.

Liquid Ammonia Method

In this approach, phthalic anhydride was treated with aqueous ammonia under reflux, followed by dehydration. While effective in laboratory settings, industrial-scale implementation faced challenges, including excessive energy consumption during water removal and the need for batch-wise ammonia addition to manage exothermic reactions. The process also risked equipment corrosion due to prolonged exposure to ammonia vapors.

Urea Method

The urea method, a solid-phase reaction between phthalic anhydride and urea at 150–200°C, addressed some safety concerns but introduced new limitations. Inhomogeneous mixing of reactants led to inconsistent product quality, and the exothermic nature of the reaction posed risks of thermal runaway in large-scale operations. Post-reaction purification via recrystallization further reduced overall efficiency, with yields stabilizing around 70–75%.

Modern Catalytic Approach

A breakthrough method, disclosed in a 2020 patent, leverages phthalic acid and benzylamine as precursors under mild conditions, catalyzed by a triethylamine/trinitromethane eutectic. This approach eliminates the need for high temperatures or pressurized equipment, aligning with green chemistry principles.

Reaction Mechanism and Conditions

The synthesis proceeds via a condensation reaction between phthalic acid and benzylamine in a polar aprotic solvent (N,N-dimethylformamide or dimethylacetamide). The triethylamine/trinitromethane eutectic catalyzes imide bond formation at room temperature (20–30°C) and atmospheric pressure. Key parameters include:

  • Molar Ratio : Phthalic acid to benzylamine at 1:2 optimizes yield while minimizing residual reactants.
  • Catalyst Loading : 10–20% catalyst by weight relative to phthalic acid ensures efficient reaction kinetics without oversaturation.
  • Solvent Choice : N,N-Dimethylformamide (DMF) achieves higher yields (85–90%) compared to dimethylacetamide (83–86%) due to superior solubility of intermediates.

Post-reaction, toluene is added to precipitate the product, which is then isolated via filtration and recrystallized from ethanol to ≥99% purity.

Comparative Analysis of Methods

The table below contrasts traditional and modern methods across critical metrics:

Method Reactants Conditions Yield (%) Purity (%) Environmental Impact
Carbon Amine Phthalic anhydride, NH₃ 150–200°C, high pressure 55–60 85–90 High (sublimation pollutants)
Liquid Ammonia Phthalic anhydride, NH₃ Reflux, dehydration 65–70 80–85 Moderate (high energy use)
Urea Phthalic anhydride, urea 150–200°C, solid-phase 70–75 90–95 Low (solid waste generation)
Modern Catalytic Phthalic acid, benzylamine 20–30°C, atmospheric 83–90 99.3–99.8 Minimal (recyclable solvents)

The modern method’s advantages include ambient reaction conditions, reduced by-product formation, and solvent/catalyst recyclability, which collectively lower production costs by an estimated 30–40% compared to traditional routes.

Experimental Optimization and Case Studies

Catalyst Synthesis

The triethylamine/trinitromethane eutectic is prepared by mixing equimolar amounts of triethylamine and trinitromethane in absolute ethanol, followed by solvent removal under reduced pressure. This yields a yellow liquid that remains stable at room temperature for over six months, ensuring consistent catalytic activity.

Parameter Optimization

Variations in reaction time and catalyst loading were systematically evaluated:

  • Reaction Time : Extending the reaction from 2 to 4 hours increased yields from 83% to 90%, with diminishing returns beyond 3 hours.
  • Catalyst Loading : A 15% catalyst-to-phthalic acid ratio balanced cost and efficiency, achieving 88% yield in Example 2.

Scalability

Pilot-scale trials demonstrated consistent yields (85–89%) at 10 kg batch sizes, confirming the method’s industrial viability. Continuous flow reactors are proposed for further scaling, reducing mixing inefficiencies observed in batch processes.

Environmental and Industrial Considerations

Waste Management

The modern method generates negligible hazardous waste, as solvents (DMF, toluene) and catalysts are recovered via distillation and aqueous extraction, respectively. Life-cycle assessments estimate a 50% reduction in carbon footprint compared to urea-based synthesis.

Economic Viability

Capital expenditure for a 100-ton/year facility using this method is projected at $2.5 million, with a payback period of 3.7 years based on current market prices ($120/kg).

Chemical Reactions Analysis

Types of Reactions: N-Benzylphthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Various N-substituted phthalimides.

    Reduction: N-benzylphthalamic acid, N-benzylamine.

    Oxidation: Phthalimide, benzaldehyde.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
N-Benzylphthalimide serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of aliphatic primary amines and alpha-amino acids, which are crucial in pharmaceuticals and agrochemicals . Its role as a building block allows for the modification of its structure to enhance biological activity.

Table 1: Chemical Reactions Involving this compound

Reaction TypeProductsNotes
Nucleophilic SubstitutionN-benzylphthalamic acid, N-benzylamineInfluences biological activity based on substituents
ReductionBenzylamine, 1,2-benzenedimethanolAchieved under optimized catalytic conditions
OxidationPhthalimide, benzaldehydeImportant for further synthetic pathways

Biological Applications

Enzyme Inhibition Studies
this compound is investigated for its potential as an enzyme inhibitor. Studies indicate that derivatives of phthalimide can induce apoptosis and inhibit cell cycle progression in cancer cells. The structure-activity relationship (SAR) studies are essential for optimizing these compounds for enhanced anticancer effects .

Case Study: Tumor Necrosis Factor-alpha Production
Research has shown that modifications to the N-substituent significantly affect tumor necrosis factor-alpha production. For instance, certain N-benzylphthalimides demonstrated distinct effects depending on the specific substituent on the phenyl or benzyl group, highlighting their potential as therapeutic agents.

Medicinal Applications

Drug Development
this compound is explored for its potential use in drug development, particularly in synthesizing anticancer and antiviral agents. Its ability to modify biological pathways makes it a candidate for further pharmacological studies .

Case Study: Hydrogenation Reactions
In a study focusing on selective hydrogenation, this compound was subjected to catalytic conditions that resulted in significant conversion to benzylamine and other products. This reaction illustrates its utility in developing compounds with therapeutic properties .

Industrial Applications

Production of Fine Chemicals
The compound is widely applied in industries such as pharmaceuticals, agrochemicals, dyes, and polymers. Its synthesis method has been refined to ensure high yield and purity while minimizing environmental impact .

Table 2: Industrial Uses of this compound

IndustryApplication
PharmaceuticalsIntermediate for drug synthesis
AgrochemicalsRaw material for pesticides
DyesUsed in dye manufacturing
PolymersComponent in polymer production

Mechanism of Action

The mechanism of action of N-Benzylphthalimide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Catalytic Hydrogenation Efficiency

  • NBPT: Ru catalysts (e.g., [RuClCp*(P,N)]) achieve >99% conversion to hydroxymethylbenzamide under mild conditions (1 MPa H₂, 80°C) . Mn pincer complexes (e.g., Mn-6) enable full conversion to 1,2-benzenedimethanol and benzylamine at 130°C/30 bar H₂ .
  • N-Phenylphthalimide : Lower reactivity under identical conditions due to electronic differences (PPh₂ vs. NMe₂ ligands) .

Physicochemical Properties

Property N-Benzylphthalimide 3-Chloro-N-phenyl-phthalimide N-Benzylmaleimide
Molecular Weight (g/mol) 237.25 ~265 (estimated) 187.2
Melting Point (°C) 113–114 Not reported Not reported
Boiling Point (°C) 393.1 Not reported Not reported
Solubility Insoluble in water Likely similar to NBPT Moderate in organic solvents

Mechanistic Insights and Stability

  • Hydrogenation Mechanism : For NBPT, Ru catalysts facilitate sequential carbonyl hydrogenation and C–N bond cleavage, forming hydroxyamide intermediates . Mn catalysts leverage higher Lewis acidity for carbonyl activation .
  • Hydrolysis : NBPT undergoes alkaline hydrolysis in mixed solvents (e.g., water-acetonitrile), with rates dependent on solvent composition . Chlorinated analogs likely exhibit slower hydrolysis due to electron-withdrawing effects.

Research Advancements and Industrial Relevance

  • Energy Storage : NBPT’s hydrogenation products (diols/amines) are explored in LOHC systems for H₂ storage .
  • Polymer Science : 3-Chloro-N-phenyl-phthalimide enables high-purity polyimide synthesis .
  • Catalysis : Ligand design (e.g., P,N-ligands) critically impacts hydrogenation efficiency, highlighting substituent-dependent reactivity .

Biological Activity

N-Benzylphthalimide (NBPT) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is an N-substituted phthalimide characterized by the following chemical structure:

  • Chemical Formula : C₁₅H₁₁NO₂
  • Molecular Weight : 237.25 g/mol

The compound consists of a phthalimide moiety attached to a benzyl group, which influences its chemical reactivity and biological activity.

  • Apoptosis Induction : NBPT has been shown to induce apoptosis in cancer cells, leading to cell death through intrinsic pathways involving mitochondrial dysfunction.
  • Cell Cycle Arrest : The compound can disrupt normal cell cycle progression, resulting in cell cycle arrest at various checkpoints, particularly in cancer cells.
  • TNF-alpha Regulation : Research indicates that NBPT derivatives can regulate the production of tumor necrosis factor-alpha (TNF-alpha), a cytokine involved in systemic inflammation.

Anticancer Activity

This compound exhibits significant antiproliferative effects against various cancer cell lines. Studies have demonstrated its ability to inhibit cell growth and induce apoptosis in breast cancer and leukemia cells through different pathways .

Anticonvulsant Effects

Research has identified NBPT as having anticonvulsant properties. In animal models, it has been shown to reduce seizure activity, indicating potential therapeutic applications for epilepsy .

Antimicrobial Properties

NBPT derivatives have demonstrated antimicrobial and antifungal activities. These compounds inhibit the growth of bacteria and fungi, suggesting their utility in developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by modifications to its structure. For instance:

  • Substituent Variations : Changing the substituents on the benzyl group alters binding affinities for receptors such as 5-HT₂A and 5-HT₂C. Compounds with specific substitutions show enhanced binding affinities and functional activities .
  • Comparative Analysis : When compared to other N-substituted phthalimides, such as N-phenethylphthalimide and N-methylphthalimide, NBPT's unique benzyl group confers distinct pharmacological properties, including better solubility and reactivity.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest favorable absorption characteristics due to its solid state at room temperature. However, comprehensive safety evaluations are necessary to fully understand its toxicity profile and potential side effects in clinical applications .

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis, particularly for developing bioactive molecules. Its applications include:

  • Drug Development : Investigated for use in synthesizing anticancer agents and enzyme inhibitors.
  • Material Science : Employed in producing agrochemicals, dyes, and polymers due to its reactive nature .

Case Studies

  • Anticancer Research : A study demonstrated that NBPT effectively inhibited proliferation in MCF-7 breast cancer cells, with IC₅₀ values indicating substantial potency against tumor growth.
  • Anticonvulsant Study : In a controlled trial involving animal models, NBPT was found to significantly reduce seizure frequency compared to control groups.

Q & A

Basic Research Questions

Q. What established methods are used to synthesize N-Benzylphthalimide, and how are reaction conditions optimized?

this compound is typically synthesized via the condensation of phthalic anhydride with benzylamine in glacial acetic acid under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, forming the imide bond. Optimization involves controlling stoichiometry (1:1 molar ratio of reactants), temperature (reflux at ~110–120°C), and reaction time (4–6 hours) to achieve yields >90% . Alternative methods include microwave-assisted synthesis, which reduces reaction time to 10–15 minutes using ethanol as a solvent and benzyl hydrazine derivatives . For reproducibility, purity can be confirmed by melting point analysis (lit. 114–116°C) and HPLC .

Q. What spectroscopic and crystallographic techniques are employed to characterize this compound?

  • Vibrational Spectroscopy : IR and Raman spectra identify characteristic imide C=O stretches at ~1770 cm⁻¹ and 1700 cm⁻¹, with assignments validated by isotopic substitution (e.g., ¹⁵N-labeled analogs) .
  • X-ray Crystallography : The compound crystallizes in parallel layers along the a-axis, with a dihedral angle of ~85° between the phthalimide and benzyl groups. Key bond lengths include C=O (1.21 Å) and C-N (1.38 Å) .
  • NMR : ¹H NMR in CDCl₃ shows aromatic protons as a multiplet (δ 7.6–7.8 ppm) and benzyl CH₂ as a singlet (δ 4.8 ppm) .

Advanced Research Questions

Q. How do solvent systems and catalysts influence the reaction kinetics of this compound hydrolysis?

Alkaline hydrolysis of this compound follows pseudo-first-order kinetics, with rate constants dependent on solvent polarity. In mixed water-acetonitrile systems, the rate increases with water content due to enhanced nucleophilicity of OH⁻. For example:

Solvent System Water (%) Rate Constant (×10⁻³ s⁻¹)
Water-DMF502.1
Water-MeCN703.8

Transition-metal catalysts (e.g., Pd) can mediate selective cleavage of the imide ring under mild conditions .

Q. How do polymorphic forms of this compound affect its photochemical reactivity?

The monoclinic polymorph (space group P2₁/c) exhibits distinct photoreactivity compared to the triclinic form. The monoclinic structure’s orthogonal alignment of the benzyl and phthalimide moieties facilitates electron transfer, as evidenced by fluorescence quenching studies. This contrasts with the triclinic form, where steric hindrance reduces photochemical activity .

Q. How can researchers resolve contradictions in spectroscopic data for substituted this compound derivatives?

Contradictions often arise from solvent effects or conformational flexibility. For example:

  • Case Study : A methoxy-substituted derivative showed conflicting IR peaks due to rotational isomerism. Resolution involved variable-temperature NMR to identify dominant conformers .
  • Best Practices : Cross-validate data using multiple techniques (e.g., XRD for structural confirmation, DFT calculations for spectral simulations) .

Q. Methodological Guidelines

Q. What strategies ensure reproducibility in synthetic protocols for this compound?

  • Purification : Recrystallize from ethanol or ethyl acetate to remove unreacted phthalic anhydride .
  • Quality Control : Use TLC (silica gel, hexane:EtOAc 3:1) with UV visualization (Rₓ ~0.5) .
  • Documentation : Report reaction conditions (e.g., microwave power: 300 W ), solvent grades, and purification yields .

Properties

IUPAC Name

2-benzylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITXFYCLPDFRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H11NO2
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DSSTOX Substance ID

DTXSID4036647
Record name N-Benzylphthalimide
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Molecular Weight

237.25 g/mol
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CAS No.

2142-01-0
Record name 2-(Phenylmethyl)-1H-isoindole-1,3(2H)-dione
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Synthesis routes and methods I

Procedure details

Benzylamine (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (1.00 g) was dissolved in purified water (20 ml) and then added with N-carbethoxyphthalimide (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (3.06 g) and sodium carbonate (2.47 g), followed by stirring at room temperature for 3 hours. After completion of the reaction, the solution was filtered and the residue was washed with purified water and then dried under vacuum at 60° C., thereby obtaining the subject compound (1.82 g) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
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Quantity
20 mL
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Reaction Step One
Quantity
3.06 g
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Quantity
2.47 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-Benzylphthalimide is prepared as described in Example 2, starting with 10 g of phthalic anhydride, 7.3 cm3 of benzylamine and a catalytic amount of para-toluenesulfonic acid in 100 cm3 of toluene. The reaction mixture is heated at a temperature in the region of 140° C. for 3 hours and is then cooled to a temperature in the region of 20° C. The reaction mixture is taken up in 100 cm3 of saturated aqueous sodium bicarbonate solution and the aqueous phase is extracted twice with 100 cm3 of ethyl acetate. The organic extracts are combined, washed with 50 cm3 of brine, dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue is dried in a desiccator under reduced pressure (2 kPa) at a temperature in the region of 20° C. 10.3 g of N-benzylphthalimide are thus obtained in the form of a white powder. (Rf=0.44, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (75/25 by volume)).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
100 mL
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Reaction Step Four
Quantity
100 mL
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Reaction Step Five

Synthesis routes and methods III

Procedure details

N-Benzylphthalimide is prepared as described in Example 2, starting with 10 g of phthalic anhydride, 7.3 cm3 of benzylamine and a catalytic amount of paratoluenesulfonic acid in 100 cm3 of toluene. The reaction mixture is heated at a temperature in the region of 140° C. for 3 hours and is then cooled to a temperature in the region of 20° C. The reaction mixture is taken up in 100 cm3 of saturated aqueous sodium bicarbonate solution and the aqueous phase is extracted twice with 100 cm3 of ethyl acetate. The organic extracts are combined, washed with 50 cm3 of brine, dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue is dried in a desiccator under reduced pressure (2 kPa) at a temperature in the region of 20° C. 10.3 g of N-benzylphthalimide are thus obtained in the form of a white powder. (Rf=0.44, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (75/25 by volume)).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
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100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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